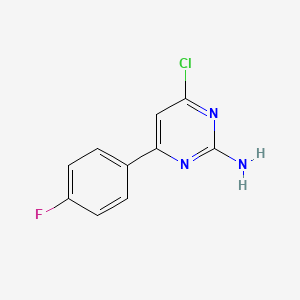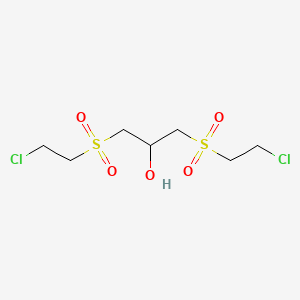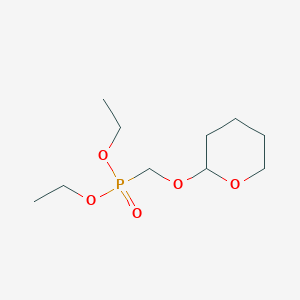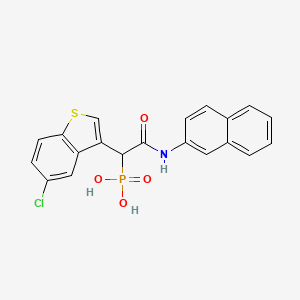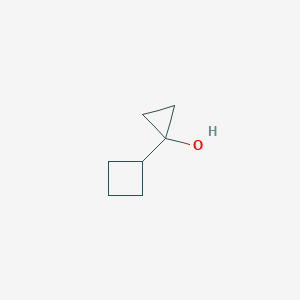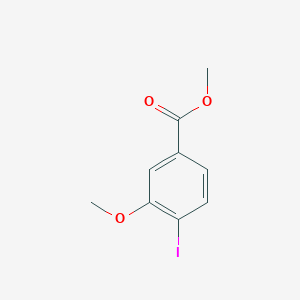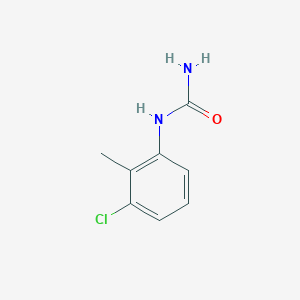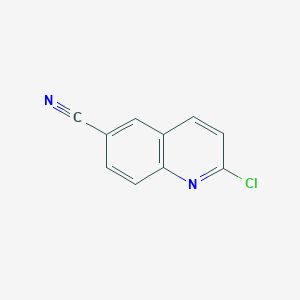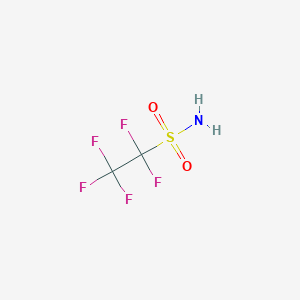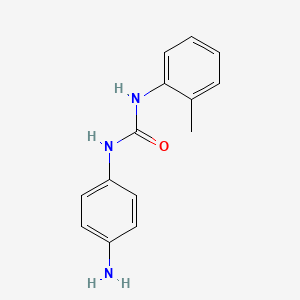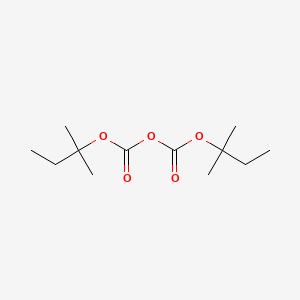
Di-tert-amyl dicarbonate
Overview
Description
Di-tert-amyl dicarbonate, also known as di-tert-pentyl dicarbonate, is an organic compound with the molecular formula C12H22O5. It is a colorless liquid widely used in organic synthesis, particularly in the protection of amines. This compound is known for its ability to form carbamate derivatives, which are crucial intermediates in various chemical reactions.
Mechanism of Action
Target of Action
Di-tert-amyl dicarbonate is primarily used in peptide synthesis . The primary targets of this compound are the hydroxyl groups present in alcohols .
Mode of Action
The compound acts as a protecting agent for alcohols in organic synthesis . It interacts with the hydroxyl groups of alcohols, controlling their reactivity and thus playing a protective role during the synthesis process .
Biochemical Pathways
It is known to be involved in the esterification reactions of alcohols in organic synthesis .
Pharmacokinetics
Its physical properties such as boiling point (70 °c/005 mmHg), density (1006 g/mL at 25 °C), and refractive index (n20/D 1422) are known .
Result of Action
The primary result of this compound’s action is the protection of alcohols in organic synthesis, controlling their reactivity and thus facilitating the synthesis process .
Action Environment
This compound is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-amyl dicarbonate can be synthesized through the reaction of tert-amyl alcohol with carbon dioxide and phosgene in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction typically proceeds under mild conditions, yielding the desired dicarbonate compound.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction involves the continuous feeding of tert-amyl alcohol and phosgene into a reactor, with carbon dioxide being bubbled through the mixture. The reaction is catalyzed by a base, and the product is purified through distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Di-tert-amyl dicarbonate primarily undergoes substitution reactions, particularly with amines. It reacts with primary and secondary amines to form N-tert-amyl carbamate derivatives. These reactions are typically carried out under mild conditions, often in the presence of a base such as sodium bicarbonate.
Common Reagents and Conditions:
Reagents: Primary and secondary amines, sodium bicarbonate, DABCO.
Conditions: Mild temperatures, typically around room temperature, and atmospheric pressure.
Major Products: The major products of these reactions are N-tert-amyl carbamate derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Di-tert-amyl dicarbonate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to protect amine groups during various biochemical reactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require protected amine functionalities.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: Similar in structure and function, used for protecting amines in organic synthesis.
Diethyl dicarbonate: Another dicarbonate compound used for similar purposes but with different reactivity and stability profiles.
Dimethyl dicarbonate: Used in the food industry as a preservative and in organic synthesis for protecting groups.
Uniqueness: Di-tert-amyl dicarbonate is unique due to its specific reactivity and stability, making it particularly useful in reactions requiring mild conditions. Its larger tert-amyl groups provide steric hindrance, which can be advantageous in certain synthetic applications compared to smaller dicarbonate compounds.
Properties
IUPAC Name |
2-methylbutan-2-yl 2-methylbutan-2-yloxycarbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-7-11(3,4)16-9(13)15-10(14)17-12(5,6)8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWKKYVDHYLHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)OC(=O)OC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988543 | |
| Record name | Bis(2-methylbutan-2-yl) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68835-89-2 | |
| Record name | 1,3-Bis(1,1-dimethylpropyl) dicarbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68835-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-methylbutan-2-yl) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)
